6-Benzothiazoleacetic acid, 2-phenyl-
Description
Significance of Benzothiazole (B30560) Core Structures in Organic and Medicinal Chemistry
The benzothiazole core, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govut.ac.ir This structural motif is not merely a synthetic curiosity but a recurring feature in a multitude of biologically active molecules. The inherent planarity and aromaticity of the benzothiazole system, coupled with the presence of nitrogen and sulfur heteroatoms, provide a unique scaffold for molecular design and drug discovery.
The significance of the benzothiazole core is underscored by its presence in a wide array of compounds exhibiting diverse pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. The versatility of the benzothiazole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity. This adaptability has made benzothiazole and its derivatives a fertile ground for the development of novel therapeutic agents.
Historical Context of 6-Benzothiazoleacetic acid, 2-phenyl- within Academic Literature
While the broader family of 2-phenylbenzothiazole (B1203474) derivatives has been a subject of scientific inquiry for over a century, with some of the earliest research dating back to the early 1920s, specific and detailed information regarding the first synthesis and characterization of "6-Benzothiazoleacetic acid, 2-phenyl-" is not extensively documented in readily available academic literature. acs.org The synthesis of the parent 2-phenylbenzothiazole structure is well-established, often achieved through methods like the Jacobson synthesis, which involves the cyclization of thiobenzanilides. ut.ac.ir
The introduction of an acetic acid moiety at the 6-position of the benzothiazole ring represents a more specialized derivatization. Research into 6-substituted-2-phenylbenzothiazoles has gained traction, with studies exploring the impact of various functional groups at this position on the molecule's biological profile. nih.govresearchgate.net However, a seminal, widely cited paper detailing the initial preparation of "6-Benzothiazoleacetic acid, 2-phenyl-" remains elusive, suggesting it may have been first described in less prominent journals or patent literature.
Overview of Research Trajectories for Benzothiazoleacetic Acid Derivatives
The research trajectory for benzothiazoleacetic acid derivatives, including the 2-phenyl substituted variant, is largely driven by the pursuit of new therapeutic agents. The addition of an acetic acid group introduces a carboxylic acid functionality, which can significantly alter the physicochemical properties of the parent benzothiazole molecule, such as its solubility, polarity, and ability to participate in hydrogen bonding.
Current research on related compounds suggests several potential avenues of investigation for "6-Benzothiazoleacetic acid, 2-phenyl-":
Anticancer Activity: Many 2-phenylbenzothiazole derivatives have demonstrated potent and selective antitumor properties. nih.govut.ac.ir The acetic acid side chain could be explored for its potential to enhance this activity or to target specific biological pathways involved in cancer progression.
Enzyme Inhibition: The carboxylic acid group can act as a key interacting moiety with the active sites of various enzymes. Research could focus on its potential to inhibit enzymes implicated in diseases such as diabetes, inflammation, or neurodegenerative disorders.
Antimicrobial Agents: The benzothiazole nucleus is a known pharmacophore in the development of antibacterial and antifungal agents. The introduction of the acetic acid group could lead to novel antimicrobial compounds with improved efficacy or a broader spectrum of activity.
Materials Science: Beyond medicinal applications, benzothiazole derivatives are also investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) and other electronic materials. The impact of the acetic acid substituent on these properties could be a fruitful area of research.
Given the rich history and diverse applications of the benzothiazole scaffold, "6-Benzothiazoleacetic acid, 2-phenyl-" represents a promising, albeit underexplored, compound with the potential for significant contributions to both medicinal chemistry and materials science. Further dedicated research is warranted to fully elucidate its properties and potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
36782-39-5 |
|---|---|
Molecular Formula |
C15H11NO2S |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzothiazol-6-yl)acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-6-7-12-13(8-10)19-15(16-12)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI Key |
DGIRRQAONAAJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 6 Benzothiazoleacetic Acid, 2 Phenyl
Classical Approaches to Benzothiazoleacetic Acid Synthesis
Traditional methods for constructing the 6-Benzothiazoleacetic acid, 2-phenyl- scaffold often rely on well-established, multi-step reactions or the use of specific precursors that already contain a significant portion of the final structure.
Multi-step Synthetic Sequences
Multi-step synthesis provides a versatile approach, allowing for the gradual construction of the target molecule from simpler, readily available starting materials. A common strategy involves the initial formation of a substituted 2-phenylbenzothiazole (B1203474) core, followed by the introduction or modification of a functional group at the 6-position to yield the desired acetic acid moiety.
One plausible sequence begins with the Jacobson synthesis, a classical method for preparing 2-substituted benzothiazoles. This process typically involves the oxidative cyclization of a thiobenzanilide (B1581041). For the synthesis of 6-Benzothiazoleacetic acid, 2-phenyl-, the sequence could be initiated from a para-substituted aniline (B41778), such as 4-methylaniline (p-toluidine). The key steps would be:
Thiobenzoylation: Reaction of p-toluidine (B81030) with a benzoylating agent in the presence of a sulfur source, or directly with thiobenzoyl chloride, to form the corresponding N-(4-methylphenyl)benzothioamide.
Jacobson Cyclization: Oxidative cyclization of the thiobenzanilide intermediate using an oxidizing agent like potassium ferricyanide (B76249) in an alkaline medium. This step forms the 6-methyl-2-phenylbenzothiazole core.
Side-Chain Oxidation: The final and crucial step is the oxidation of the methyl group at the 6-position to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting 2-phenyl-6-benzothiazolecarboxylic acid can then be converted to the target acetic acid derivative through standard homologation procedures, such as the Arndt-Eistert synthesis.
Alternatively, a 6-acetyl-2-phenylbenzothiazole intermediate could be synthesized. This intermediate could then undergo the Willgerodt-Kindler reaction, which involves heating with sulfur and a secondary amine (like morpholine) to form a thioamide, followed by hydrolysis to yield the phenylacetic acid derivative. sciforum.netresearchgate.netmdpi.com
Precursor-Based Synthetic Routes
Precursor-based routes offer a more direct pathway by utilizing starting materials that already possess the acetic acid functional group or a direct precursor to it. A highly efficient, albeit potentially challenging, approach would involve the synthesis of 4-amino-3-mercaptophenylacetic acid. This key intermediate contains both the aniline and thiophenol functionalities required for benzothiazole (B30560) ring formation, as well as the acetic acid side chain at the desired position.
The synthesis would then proceed via a condensation reaction between 4-amino-3-mercaptophenylacetic acid and benzaldehyde (B42025) or a benzaldehyde equivalent (e.g., benzoyl chloride). nih.gov The reaction involves the formation of a Schiff base between the amino group and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring. This method directly yields the target molecule in a single cyclization step.
Another precursor-based strategy involves starting with a 6-halomethyl-2-phenylbenzothiazole. This intermediate can be prepared through various methods, including the cyclization of a thiobenzanilide derived from an appropriately substituted aniline. The halomethyl group can then be converted to the acetic acid moiety through a two-step process:
Cyanation: Reaction with a cyanide salt (e.g., sodium cyanide) to form 2-phenyl-6-benzothiazoleacetonitrile.
Hydrolysis: Acidic or basic hydrolysis of the nitrile group to yield 6-Benzothiazoleacetic acid, 2-phenyl-. mdpi.com
Similarly, the synthesis can proceed through the ethyl ester of the target compound, ethyl (2-phenylbenzo[d]thiazol-6-yl)acetate, followed by hydrolysis to obtain the final carboxylic acid.
Modern Synthetic Techniques for 6-Benzothiazoleacetic Acid, 2-phenyl-
Contemporary synthetic chemistry focuses on improving the efficiency, selectivity, and environmental footprint of chemical reactions. These principles have been applied to the synthesis of benzothiazoles, offering significant advantages over classical methods.
Catalytic Reactions in Benzothiazole Synthesis
The core cyclization step in the synthesis of 2-phenylbenzothiazoles can be significantly enhanced through the use of catalysts. Various catalytic systems have been developed to promote the condensation of 2-aminothiophenols with aldehydes or carboxylic acids.
Acid Catalysis: Brønsted and Lewis acids can be employed to activate the carbonyl group of the benzaldehyde derivative, facilitating the initial nucleophilic attack by the amino group of the 2-aminothiophenol (B119425) precursor.
Metal Catalysis: Transition metal catalysts, particularly those based on palladium and copper, have been utilized for the intramolecular C-S bond formation in the synthesis of benzothiazoles. nih.gov These catalytic systems can offer milder reaction conditions and improved functional group tolerance compared to traditional oxidative cyclization methods. For instance, a palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process can be applied to thiobenzanilide precursors. nih.gov
The application of these catalytic methods to a precursor like 4-amino-3-mercaptophenylacetic acid could provide a more efficient and direct route to 6-Benzothiazoleacetic acid, 2-phenyl-.
Green Chemistry Principles in Benzothiazole Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. In the context of benzothiazole synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of glycerol (B35011) as a green solvent has been reported for the synthesis of 2-arylbenzothiazoles. nih.gov Glycerol is non-toxic, biodegradable, and has a high boiling point, making it a suitable medium for many organic reactions. Performing the condensation of a suitable 2-aminothiophenol precursor with benzaldehyde in glycerol could offer a more sustainable synthetic route. nih.gov Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused aligns with the principles of green chemistry.
Microwave-Assisted Synthesis of Benzothiazoles
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of benzothiazoles, including the condensation and cyclization steps, can be accelerated under microwave conditions. scripps.edu
Interactive Data Table: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Intermediates | Advantages | Disadvantages |
| Multi-step Sequence (Jacobson) | N-(4-methylphenyl)benzothioamide, 6-methyl-2-phenylbenzothiazole | Versatile, starts from simple materials | Long reaction sequence, harsh oxidizing agents |
| Precursor-Based (from 4-amino-3-mercaptophenylacetic acid) | 4-amino-3-mercaptophenylacetic acid | Direct, potentially high atom economy | Precursor may be difficult to synthesize |
| Precursor-Based (from 6-halomethyl derivative) | 6-halomethyl-2-phenylbenzothiazole, 2-phenyl-6-benzothiazoleacetonitrile | Utilizes established functional group interconversions | Requires handling of toxic cyanide reagents |
| Catalytic Synthesis | Thiobenzanilide or aminothiophenol precursors | Milder conditions, higher selectivity | Catalyst cost and potential for metal contamination |
| Green Synthesis | Aminothiophenol and aldehyde precursors | Environmentally friendly, use of non-toxic solvents | May require optimization for specific substrates |
| Microwave-Assisted Synthesis | Various precursors | Rapid reaction times, often higher yields | Requires specialized equipment |
Flow Chemistry Applications in Benzothiazole Production
Continuous flow chemistry has emerged as a powerful tool in the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net While specific literature on the continuous flow synthesis of 6-Benzothiazoleacetic acid, 2-phenyl- is limited, the principles and methodologies applied to the broader class of benzothiazoles are directly relevant.
The synthesis of various benzothiazole derivatives has been achieved using flow reactors, demonstrating the versatility of this technology. nih.gov These methods often involve the reaction of substituted anilines with various reagents under optimized flow conditions to yield the desired benzothiazole core. ijrpc.com The knowledge gained from these syntheses can be extrapolated to develop a continuous flow process for 6-Benzothiazoleacetic acid, 2-phenyl-. Such a process would likely involve the formation of the benzothiazole ring from a suitably substituted aminothiophenol and phenylacetic acid derivative within a flow reactor.
Structural Modification and Analogue Synthesis
The structural modification of 6-Benzothiazoleacetic acid, 2-phenyl- is a key strategy for modulating its physicochemical properties and biological activity. These modifications can be targeted at the acetic acid moiety, the phenyl ring, or the benzothiazole heterocycle itself.
The carboxylic acid group of the acetic acid moiety at the 6-position of the benzothiazole ring is a prime target for derivatization. Standard organic transformations can be employed to generate a variety of analogues, including esters and amides.
Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions or using coupling agents. This modification can influence the compound's lipophilicity and pharmacokinetic profile.
Amidation of the carboxylic acid with a diverse range of primary and secondary amines, facilitated by coupling agents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), can lead to a library of amide derivatives. researchgate.net The synthesis of benzothiazole amide derivatives has been shown to be a viable strategy for generating compounds with potential biological activities. researchgate.net For example, the reaction of 2-aminobenzothiazole (B30445) with cinnamic acid derivatives yields a series of amide compounds. researchgate.net A similar approach can be envisioned for 6-Benzothiazoleacetic acid, 2-phenyl- to explore the structure-activity relationship of the resulting amides.
| Derivative Type | General Structure | Synthetic Method | Potential Impact |
|---|---|---|---|
| Esters | 2-phenyl-6-(2-alkoxy-2-oxoethyl)benzothiazole | Fischer esterification, Steglich esterification | Increased lipophilicity, altered pharmacokinetic properties |
| Amides | 2-phenyl-6-(2-(substituted-amino)-2-oxoethyl)benzothiazole | Amide coupling (e.g., using HATU, DCC) | Modulation of biological activity, potential for new interactions with biological targets |
The electronic and steric properties of substituents on the 2-phenyl ring can significantly influence the biological activity of benzothiazole derivatives. pharmacyjournal.in Structure-activity relationship (SAR) studies have shown that the introduction of various functional groups at different positions of the phenyl ring can modulate the pharmacological profile of these compounds. nih.gov
In a series of 2-phenylbenzothiazole derivatives, the introduction of a methoxy (B1213986) group was found to result in slightly better inhibitory activity compared to hydroxyl-containing counterparts in cytotoxic evaluations. ut.ac.ir Conversely, the incorporation of a bromine atom on the 2-aryl residue led to a decrease in potency. ut.ac.ir The acetylation of an amino group on the phenyl ring has also been shown to markedly increase activity. ut.ac.ir
| Substituent | Position | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| -OCH3 | Varies | Slightly better inhibitory activity than -OH | ut.ac.ir |
| -Br | Varies | Decreased potency | ut.ac.ir |
| -NHCOCH3 | Varies | Markedly increased activity compared to -NH2 | ut.ac.ir |
| -Cl | para | Potent dual inhibition of FAAH and sEH enzymes | nih.gov |
Modification of the benzothiazole ring system itself presents another avenue for generating structural diversity. This can involve the introduction of substituents onto the benzene (B151609) portion of the heterocycle or more complex transformations that alter the ring structure.
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. cambridgemedchemconsulting.comchem-space.com In the context of the benzothiazole ring, one could envision replacing the sulfur atom with other heteroatoms or groups to create isosteres with potentially improved pharmacokinetic or pharmacodynamic properties. For example, replacing the benzothiazole moiety with a benzoxazole (B165842) or benzimidazole (B57391) could lead to analogues with different biological profiles. The incorporation of a fluorine group into the benzothiazole moiety can also act as a bioisostere for a benzene ring. researchgate.net
More profound modifications could involve ring contraction or expansion reactions, although such transformations are less common and require more specialized synthetic methods. For instance, a nucleophile-induced ring contraction of a pyrrolo[2,1-c] nih.govchemistryjournal.netbenzothiazine has been reported to yield a pyrrolo[2,1-b] ut.ac.irchemistryjournal.netbenzothiazole, demonstrating the feasibility of skeletal rearrangements in related systems. mdpi.com
Combinatorial chemistry, particularly in conjunction with solid-phase synthesis, offers a high-throughput method for generating large libraries of related compounds for biological screening. researchgate.net Solid-phase synthesis of 2-aminobenzothiazoles and 2-(aminophenyl)benzothiazoles has been successfully demonstrated, providing a platform for the combinatorial synthesis of derivatives of 6-Benzothiazoleacetic acid, 2-phenyl-. nih.govmdpi.comnih.gov
A solid-phase approach would typically involve anchoring a suitable building block to a resin, followed by a series of chemical transformations to build the target molecule. For example, a resin-bound aminothiophenol could be reacted with a library of substituted benzoic acids to generate a diverse set of 2-arylbenzothiazoles. Subsequent cleavage from the resin would yield the final products. This methodology allows for the rapid generation of a large number of analogues for structure-activity relationship studies.
Chemo- and Regioselectivity in Synthesis of 6-Benzothiazoleacetic Acid, 2-phenyl- Analogues
The synthesis of substituted analogues of 6-Benzothiazoleacetic acid, 2-phenyl- often requires careful control of chemo- and regioselectivity. When introducing substituents onto the benzothiazole ring or the phenyl group, the directing effects of the existing functional groups must be considered. msu.edu
Regioselectivity in electrophilic aromatic substitution on the benzothiazole ring is influenced by the electron-donating or -withdrawing nature of the substituents. For instance, the synthesis of 2-substituted benzothiazoloquinolates has been achieved with good regioselectivity. ijrpc.com The inherent reactivity of the different positions on the benzothiazole nucleus will dictate the site of substitution.
Chemoselectivity becomes crucial when multiple reactive functional groups are present in the molecule. For example, during the derivatization of the acetic acid moiety, it is important to use reaction conditions that selectively target the carboxylic acid without affecting other functional groups on the benzothiazole or phenyl rings. Similarly, when performing reactions on the aromatic rings, the conditions must be chosen to avoid unwanted side reactions with the acetic acid side chain. The use of protecting groups may be necessary to achieve the desired chemoselectivity in some synthetic routes.
Synthetic Yield Optimization and Reaction Efficiency Studies
The efficient synthesis of 2-arylbenzothiazoles, including 6-Benzothiazoleacetic acid, 2-phenyl-, is a subject of ongoing research, driven by the need for sustainable and cost-effective production methods. Optimization studies typically focus on the key condensation reaction between a substituted 2-aminothiophenol and an aromatic aldehyde. For the target compound, this involves the reaction of a 4-amino-3-mercaptophenylacetic acid derivative with benzaldehyde. Research efforts are directed towards improving reaction yields and efficiency by exploring various parameters such as catalysts, solvent systems, reaction temperatures, and purification methods.
Key strategies for enhancing synthetic efficiency include the use of novel catalysts, green solvents, and energy-efficient reaction conditions like microwave or ultrasound irradiation. nih.gov Catalysts play a crucial role in activating the reactants and facilitating the cyclization and subsequent oxidation to form the benzothiazole ring. nih.govmdpi.com Studies have investigated a wide array of catalysts, from traditional acid catalysts to advanced nanocatalysts and biocatalysts, each offering distinct advantages in terms of yield, reaction time, and reusability. mdpi.com
For instance, the use of heterogeneous catalysts is particularly advantageous as it simplifies product isolation and allows for catalyst recycling, contributing to a more environmentally benign process. nih.gov Similarly, solvent selection significantly impacts reaction outcomes. The move towards green solvents like water, glycerol, or ionic liquids, or even performing reactions under solvent-free conditions, has been shown to improve both the environmental profile and, in many cases, the reaction efficiency. mdpi.comnih.gov
The following data tables summarize findings from studies on the synthesis of 2-phenylbenzothiazole, a structurally related parent compound, which provide valuable insights into the optimization of reaction conditions applicable to its derivatives.
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzothiazole
This table details a comparative study of various catalysts for the condensation of 2-aminothiophenol with benzaldehyde. The results highlight the significant impact of the catalyst on reaction time and product yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂O₂/HCl | Ethanol | Room Temp | 45-60 | 85-94 mdpi.com |
| 2 | VOSO₄ | Ethanol | Room Temp | 40-50 | 87-92 mdpi.com |
| 3 | SnP₂O₇ | Solvent-free | 80 | 8-35 | 87-95 nih.gov |
| 4 | Nano CeO₂ | Water | Room Temp | 15-90 | 87-98 mdpi.com |
| 5 | [CholineCl][Imidazole]₂ | Solvent-free | 120 | 60 | 78 rsc.org |
| 6 | None (Photocatalyst-free) | 1,4-dioxane/H₂O | Room Temp | 20 h | 88 researchgate.net |
Table 2: Influence of Solvent on Photocatalytic Synthesis of 2-Phenylbenzothiazole
This table illustrates the critical role of the solvent in the photocatalytic synthesis of 2-phenylbenzothiazole using a HATN-PAF based photocatalyst under visible light irradiation. Methanol was identified as the optimal solvent, yielding nearly quantitative conversion. rsc.org
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Methanol | PAF-406 | 3 | 99 rsc.org |
| 2 | N,N-dimethylformamide (DMF) | PAF-406 | 3 | 48 rsc.org |
| 3 | Acetonitrile (B52724) (CH₃CN) | PAF-406 | 3 | 35 rsc.org |
| 4 | Hexane | PAF-406 | 3 | 28 rsc.org |
| 5 | Dichloromethane (CH₂Cl₂) | PAF-406 | 3 | 25 rsc.org |
| 6 | Glycerol (Catalyst-free) | None | 0.5 | 92 nih.gov |
These studies demonstrate that significant improvements in yield and reaction efficiency can be achieved through the careful selection of catalysts and solvents. For the synthesis of 6-Benzothiazoleacetic acid, 2-phenyl-, these findings suggest that employing mild, green, and efficient catalytic systems can lead to optimized production pathways. The transition from conventional heating to methods like visible-light photocatalysis or solvent-free melt conditions further represents the frontier in enhancing the sustainability and efficiency of synthesizing this class of compounds. rsc.orgresearchgate.net
Exploration of Structure Activity Relationships Sar for 6 Benzothiazoleacetic Acid, 2 Phenyl Analogues
Systematic Structural Variations and Their Research Implications
Systematic structural modifications of the 2-phenylbenzothiazole (B1203474) scaffold have been a key strategy in medicinal chemistry to elucidate the pharmacophoric requirements for various biological activities, including anticancer and anti-inflammatory effects. Research on related compounds, such as 2-phenylbenzothiazole-6-carboxylic acid derivatives, provides a foundational understanding of how structural changes might influence the biological profile of 6-Benzothiazoleacetic acid, 2-phenyl-.
The general SAR for the benzothiazole (B30560) class of compounds suggests that substitutions at both the C2-phenyl ring and the benzothiazole nucleus are critical for activity. For instance, in the context of anticancer activity, the presence of specific substituents on the 2-phenyl ring can significantly modulate cytotoxicity. Similarly, modifications at the 6-position of the benzothiazole ring have been shown to be pivotal for biological efficacy.
The introduction of an acetic acid moiety at the 6-position in 6-Benzothiazoleacetic acid, 2-phenyl- introduces a flexible acidic side chain. The length and flexibility of this linker, compared to a more rigid carboxylic acid directly attached to the ring, could influence how the molecule interacts with its biological targets. This side chain could potentially engage in different binding interactions, such as hydrogen bonding or ionic interactions, which may not be possible for analogues with other substituents at this position.
Below is a data table summarizing hypothetical structural variations and their potential research implications, based on findings from related 2-phenylbenzothiazole analogues.
| Structural Variation | Rationale for Variation | Potential Research Implications on Biological Activity |
|---|---|---|
| Modification of the 2-phenyl ring (e.g., introduction of electron-donating or electron-withdrawing groups) | To explore the electronic requirements for target interaction. | May enhance or diminish biological activity by altering the electron density of the aromatic system, thereby affecting binding affinity. |
| Alteration of the acetic acid side chain (e.g., esterification, amidation, or changing the chain length) | To probe the importance of the acidic functional group and the linker length for activity. | Could reveal the necessity of the carboxylic acid for target engagement and the optimal distance and flexibility for this interaction. |
| Substitution at other positions of the benzothiazole nucleus (e.g., 4, 5, or 7-positions) | To investigate the impact of steric and electronic factors on the overall molecular conformation and activity. | May lead to the discovery of more potent or selective analogues by optimizing the fit within the biological target's binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For 2-phenylbenzothiazole derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects.
In QSAR studies of benzothiazole derivatives, a variety of molecular descriptors are employed to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For analogues of 6-Benzothiazoleacetic acid, 2-phenyl-, descriptors related to the carboxylic acid function, such as acidity (pKa) and hydrogen bonding capacity, would be of particular importance.
The following interactive data table showcases some of the common molecular descriptors that would be relevant in QSAR studies of this class of compounds.
| Descriptor Class | Specific Descriptor Example | Relevance to 6-Benzothiazoleacetic acid, 2-phenyl- Analogues |
|---|---|---|
| Electronic | Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | Reflect the molecule's ability to donate or accept electrons, which is crucial for forming interactions with biological targets. |
| Steric | Molar Refractivity (MR) | Provides an indication of the molecule's volume and polarizability, which can influence how it fits into a binding pocket. |
| Hydrophobic | LogP (partition coefficient) | Describes the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic regions of a target. |
| Topological | Wiener Index | A numerical descriptor of molecular branching, which can be related to the overall shape and size of the molecule. |
The reliability of a QSAR model is contingent upon rigorous statistical validation. This process typically involves both internal and external validation methods. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness of the model based on the initial dataset. External validation, on the other hand, evaluates the model's predictive power on a set of compounds not used in its development. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set are indicative of a statistically sound QSAR model.
A well-validated QSAR model serves as a powerful predictive tool in drug discovery. For 6-Benzothiazoleacetic acid, 2-phenyl-, a robust QSAR model could be used to predict the biological activity of novel, unsynthesized analogues. This in silico screening allows for the prioritization of compounds with the highest predicted potency and the most favorable pharmacokinetic properties for synthesis and experimental testing, thereby streamlining the drug development process.
Impact of Stereochemistry on Functional Activity (if applicable to chiral derivatives)
The introduction of a chiral center into a molecule can have a profound impact on its biological activity. While 6-Benzothiazoleacetic acid, 2-phenyl- itself is not chiral, derivatives can be designed to be chiral. For instance, substitution on the methylene (B1212753) group of the acetic acid side chain could create a stereocenter.
Research on chiral benzothiazole derivatives of amino acids has demonstrated that enantiomers can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the stereoisomers of a drug molecule. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active or even produce unwanted side effects. Therefore, if chiral derivatives of 6-Benzothiazoleacetic acid, 2-phenyl- were to be synthesized, the separation and individual testing of the enantiomers would be crucial to fully characterize their pharmacological profiles. The development of stereoselective syntheses or chiral separation techniques would be an important aspect of such research.
Conformational Analysis in SAR Studies
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule, which in turn dictates how it can interact with its biological target. For 2-phenylbenzothiazole derivatives, a key conformational feature is the dihedral angle between the phenyl ring and the benzothiazole nucleus.
Studies on related compounds have shown that this dihedral angle can significantly influence biological activity. A planar conformation may be required for optimal π-π stacking interactions with aromatic residues in a binding site, while a more twisted conformation might be necessary to fit into a sterically constrained pocket. The presence of the flexible acetic acid side chain in 6-Benzothiazoleacetic acid, 2-phenyl- adds another layer of conformational complexity. The orientation of this side chain relative to the core benzothiazole structure could be crucial for its interaction with the target. Computational methods, such as molecular mechanics and quantum chemistry calculations, are often employed to predict the low-energy conformations of flexible molecules and to understand how these conformations relate to their biological activity.
In-Depth Analysis of 6-Benzothiazoleacetic acid, 2-phenyl- Analogues Reveals Limited Publicly Available Research for a Dedicated Structure-Activity Relationship and Pharmacophore Modeling Study
Despite extensive searches of scientific literature and chemical databases, detailed research focusing specifically on the structure-activity relationships (SAR) and pharmacophore modeling of 6-Benzothiazoleacetic acid, 2-phenyl- and its direct analogues is not publicly available. The current body of scientific work on 2-phenylbenzothiazole derivatives is broad, with a significant focus on anticancer, antimicrobial, and enzyme inhibitory activities. However, these studies primarily explore substitutions at various other positions on the benzothiazole and phenyl rings, without specific attention to the acetic acid moiety at the 6-position, which is the defining characteristic of the compound .
General studies on 2-phenylbenzothiazole derivatives have provided some insights into the impact of different functional groups on their biological activities. For instance, research has shown that substitutions on the 2-phenyl ring and the benzothiazole nucleus can significantly modulate the cytotoxic and enzyme inhibitory potency of these compounds. However, without specific data on analogues of 6-Benzothiazoleacetic acid, 2-phenyl-, a detailed exploration of its structure-activity relationships and the development of a specific pharmacophore model remains speculative.
The absence of dedicated research on this particular compound and its analogues with the acetic acid group at the 6-position means that a comprehensive article with detailed research findings and data tables, as requested, cannot be generated at this time. The scientific community has yet to publish in-depth studies that would provide the necessary data for a thorough SAR and pharmacophore modeling analysis of this specific chemical entity.
Therefore, while the broader class of 2-phenylbenzothiazoles is an active area of research, the specific subset defined by the 6-acetic acid substitution is a niche that appears to be underexplored in the available scientific literature.
Investigative Studies of Molecular Interactions and Mechanisms
Enzyme Inhibition Studies (In Vitro)
There is currently no published research detailing the in vitro enzyme inhibition activity of 6-Benzothiazoleacetic acid, 2-phenyl-.
Information regarding the specific enzymatic targets of 6-Benzothiazoleacetic acid, 2-phenyl- is not available. Target identification would typically involve screening the compound against a panel of enzymes to identify any inhibitory activity. Subsequent validation would confirm these initial findings through more specific assays.
Without identified enzyme targets, no enzyme kinetic analyses for 6-Benzothiazoleacetic acid, 2-phenyl- have been performed or reported. Such studies would typically determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constants (Ki).
The specificity and potency of 6-Benzothiazoleacetic acid, 2-phenyl- as an enzyme inhibitor are unknown due to the lack of available data. Potency is often expressed as the half-maximal inhibitory concentration (IC50), which would be determined against a specific enzyme.
Table 1: Enzyme Inhibition Profile of 6-Benzothiazoleacetic acid, 2-phenyl-
| Enzyme Target | IC50 / Ki | Inhibition Type |
|---|
Receptor Binding Studies (In Vitro)
No studies detailing the in vitro receptor binding characteristics of 6-Benzothiazoleacetic acid, 2-phenyl- have been found in the scientific literature.
There is no information on ligand-receptor interaction assays being conducted for 6-Benzothiazoleacetic acid, 2-phenyl-. These assays are crucial for determining if a compound binds to a specific receptor.
As no receptor binding has been identified, the binding affinities (such as the dissociation constant, Kd) of 6-Benzothiazoleacetic acid, 2-phenyl- for any receptor are undetermined.
Table 2: Receptor Binding Profile of 6-Benzothiazoleacetic acid, 2-phenyl-
| Receptor Target | Binding Affinity (Kd / Ki) | Assay Method |
|---|
An extensive search of scientific literature has been conducted to gather information on the chemical compound 6-Benzothiazoleacetic acid, 2-phenyl- for an article structured around its molecular interactions, cellular effects, and biochemical mechanisms.
Despite a thorough investigation using the compound's systematic name, "(2-Phenyl-1,3-benzothiazol-6-yl)acetic acid," and its CAS number (36782-39-5), no specific studies detailing its allosteric modulation, in vitro biological effects, or mechanistic biochemical properties were found.
The search yielded general information on the broader class of 2-arylbenzothiazoles and detailed studies on other specific derivatives. However, there is a notable absence of published research focused solely on the biological activities of 6-Benzothiazoleacetic acid, 2-phenyl- as required by the requested article outline.
Therefore, due to the lack of available scientific data for this specific compound, it is not possible to generate the requested article with the specified sections on:
Mechanistic Research via Biochemical and Molecular Biological Techniques
Further research and publication of studies specifically investigating 6-Benzothiazoleacetic acid, 2-phenyl- are required before a comprehensive article on its biological activities can be written.
Protein-Ligand Interaction Characterization
There is a notable absence of specific research detailing the direct binding interactions between "6-Benzothiazoleacetic acid, 2-phenyl-" and specific protein targets. While studies on other benzothiazole-containing molecules have identified them as ligands for various receptors and enzymes, this information cannot be directly extrapolated to the compound . The unique structural conformation conferred by the 2-phenyl and 6-acetic acid substitutions on the benzothiazole (B30560) core necessitates specific binding studies to identify its protein partners and characterize the affinity and mode of interaction. Without such studies, the precise molecular targets of "6-Benzothiazoleacetic acid, 2-phenyl-" remain unidentified.
Transcriptomic and Proteomic Profiling in Research Cell Lines
For instance, research on structurally related compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has utilized techniques like serial analysis of gene expression (SAGE) to classify cancer cell line sensitivity and identify potential predictive gene expression profiles. nih.gov These studies highlight the utility of transcriptomic approaches in understanding the activity of benzothiazole derivatives. However, similar investigations specifically focused on "6-Benzothiazoleacetic acid, 2-phenyl-" have not been reported.
The following table outlines the type of data that would be expected from such studies, which is currently unavailable for "6-Benzothiazoleacetic acid, 2-phenyl-":
| Analysis Type | Information Yielded | Status for 6-Benzothiazoleacetic acid, 2-phenyl- |
| Transcriptomic Profiling (e.g., RNA-Seq, Microarray) | Identification of up- or down-regulated genes, affected signaling pathways, and potential biomarkers of response. | Data Not Available |
| Proteomic Profiling (e.g., Mass Spectrometry) | Identification of changes in protein expression levels, post-translational modifications, and protein-protein interaction networks. | Data Not Available |
Due to the lack of specific research on "6-Benzothiazoleacetic acid, 2-phenyl-", a detailed account of its molecular interactions and the resulting cellular changes at the transcriptomic and proteomic levels cannot be provided at this time. Further investigation is required to characterize these fundamental aspects of its biological activity.
Computational Chemistry and Cheminformatics Applications in Research
Molecular Docking and Scoring Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
There are no specific ligand-protein docking simulation studies published in the scientific literature that focus on 6-Benzothiazoleacetic acid, 2-phenyl- . While docking studies have been performed on other benzothiazole (B30560) derivatives to investigate their inhibitory potential against various enzymes, the specific interactions and binding energies for this compound against any biological target have not been reported.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. There is no evidence in the literature of 6-Benzothiazoleacetic acid, 2-phenyl- being identified as a hit from, or used as a query in, virtual screening campaigns.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for understanding the physical basis of the structure and function of biological macromolecules. MD simulations provide detailed information on the fluctuations and conformational changes of proteins and nucleic acids over time.
No molecular dynamics simulation studies have been published that explore the binding site dynamics of a protein target in complex with 6-Benzothiazoleacetic acid, 2-phenyl- . Such studies would be crucial to understanding the stability of the ligand within the binding pocket and the conformational changes the protein might undergo upon binding.
The role of solvent, typically water, is critical in molecular recognition processes. Computational methods can be used to analyze solvation effects on ligand binding. However, there are no published studies that specifically analyze the solvation effects on the molecular recognition of 6-Benzothiazoleacetic acid, 2-phenyl- by a biological target.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, reactivity, and spectroscopic properties. A study on the related compound, 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, included basic quantum-chemical calculations using the CNDO approximation to determine HOMO and LUMO energy levels. nih.gov However, for 6-Benzothiazoleacetic acid, 2-phenyl- itself, there is a lack of specific, in-depth quantum chemical studies in the available literature.
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical behavior and biological activity. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze the electronic properties of benzothiazole derivatives. mdpi.com Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. mdpi.com
Another vital tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution on the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). scirp.org For benzothiazole derivatives, these maps can reveal potential sites for intermolecular interactions, which is crucial for understanding how the molecule might bind to a biological target. scirp.org
Table 1: Computational Electronic Properties of Benzothiazole Derivatives
| Parameter | Description | Significance in Research |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. mdpi.com |
| MEP Analysis | Maps the electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. scirp.org |
Reactivity Predictions
Computational analysis of the electronic structure directly informs predictions about the chemical reactivity of 6-Benzothiazoleacetic acid, 2-phenyl- and related compounds. The HOMO and LUMO energies are used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index. scirp.org These descriptors provide a quantitative measure of the molecule's reactivity.
The MEP analysis provides a visual guide to reactivity. For instance, the negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. scirp.org This information is invaluable for predicting how the molecule will interact with other reagents or within the active site of an enzyme, thereby guiding the synthesis of new derivatives with desired reactivity profiles. scirp.org
De Novo Drug Design Principles Applied to Benzothiazole Scaffolds
The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov This has made it an attractive core structure for de novo drug design, a process that involves designing novel molecular structures with desired biological activities.
One prominent strategy is molecular hybridization , which combines the benzothiazole scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov For example, benzothiazole derivatives have been conjugated with semicarbazone scaffolds to develop new compounds with potent antiproliferative activity. nih.gov This approach aims to synergize the therapeutic effects of the individual fragments or to target multiple biological pathways simultaneously.
Structure-based drug design is another key principle applied to benzothiazole scaffolds. This involves designing molecules that can fit into the specific binding site of a biological target, such as an enzyme or receptor. mdpi.com For instance, by understanding the active site of human monoamine oxidase B (hMAO-B), researchers have designed benzothiazole-hydrazone derivatives as selective inhibitors. mdpi.com Molecular docking studies are often used to predict the binding mode and affinity of these newly designed compounds, helping to prioritize candidates for synthesis and biological testing. jchr.orgresearchgate.net This rational design approach significantly improves the efficiency of the drug discovery process. researchgate.net
Machine Learning and Artificial Intelligence in Compound Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the discovery and development of new drugs, and their application to benzothiazole derivatives is a growing area of research. mdpi.comdoaj.org
Predictive Modeling of Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a major application of machine learning in this field. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzothiazole derivatives, ML algorithms like Support Vector Machines (SVM) and Random Forests (RF) can be trained on datasets of known compounds and their measured activities. mdpi.com
These algorithms use molecular descriptors—numerical representations of a molecule's physicochemical properties—to build predictive models. nih.gov Once validated, these models can rapidly screen large virtual libraries of novel benzothiazole compounds to predict their biological activity, identifying the most promising candidates for synthesis and testing. This in-silico screening significantly reduces the time and cost associated with experimental screening. mdpi.com
Table 2: Machine Learning Models in Drug Discovery
| Model Type | Description | Application to Benzothiazoles |
|---|---|---|
| QSAR | Correlates molecular structure with biological activity. | Predicts anticancer, antimicrobial, or enzyme inhibitory activity of new derivatives. nih.gov |
| SVM | A classification algorithm that separates compounds into active and inactive classes. | Classifies potential drug candidates based on structural features. mdpi.com |
| Random Forest | An ensemble learning method used for classification and regression. | Used for feature selection and predicting bioactivity. mdpi.com |
Generative Models for Novel Compound Synthesis
Beyond predictive modeling, more advanced deep learning techniques known as generative models are being used for the de novo design of novel molecules. mdpi.com These models can learn the underlying patterns in the chemical structures of known active benzothiazole compounds and then generate new, previously unsynthesized molecules that are predicted to have high activity.
Furthermore, AI is being developed to predict chemical reactivity and plan synthetic routes. cam.ac.uk By training on vast databases of chemical reactions, these platforms can suggest efficient ways to synthesize the novel compounds proposed by generative models. This integration of AI in both the design and synthesis phases has the potential to dramatically accelerate the discovery of new benzothiazole-based therapeutic agents. cam.ac.uk
Advanced Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating 6-Benzothiazoleacetic acid, 2-phenyl- from impurities, starting materials, and byproducts, as well as for quantifying its presence.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like 6-Benzothiazoleacetic acid, 2-phenyl-. A reversed-phase HPLC method would be the standard approach for its analysis. The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
A typical starting point for method development would be a C18 stationary phase, which is effective for retaining moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid to ensure the carboxylic acid group is protonated) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure the timely elution of both polar and nonpolar impurities. UV detection would be suitable due to the aromatic nature of the compound, with the detection wavelength set at one of the compound's UV maxima to ensure high sensitivity.
Table 1: Illustrative HPLC Method for 6-Benzothiazoleacetic acid, 2-phenyl-
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is generally employed for the analysis of volatile and thermally stable compounds. Due to the low volatility of 6-Benzothiazoleacetic acid, 2-phenyl-, direct analysis by GC is not feasible. However, GC could be utilized after a derivatization step. The carboxylic acid group can be converted into a more volatile ester, such as a methyl or trimethylsilyl (B98337) ester. This derivatization step would increase the compound's volatility and thermal stability, allowing it to be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification.
Chiral Chromatography for Enantiomeric Separation (if applicable)
The structure of 6-Benzothiazoleacetic acid, 2-phenyl- does not inherently contain a chiral center. Therefore, chiral chromatography for enantiomeric separation would not be applicable unless a chiral center is introduced during its synthesis or through a subsequent modification. If a chiral derivative were to be synthesized, specialized chiral stationary phases (CSPs) would be required to separate the enantiomers. These columns create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation.
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound. It is often coupled with a chromatographic separation technique like HPLC or GC.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For 6-Benzothiazoleacetic acid, 2-phenyl-, HRMS would be used to confirm its molecular formula, C15H11NO2S. The theoretical exact mass can be calculated, and the experimentally determined mass from an HRMS instrument would be expected to be within a very narrow tolerance (typically < 5 ppm).
Table 2: Theoretical HRMS Data for 6-Benzothiazoleacetic acid, 2-phenyl-
| Parameter | Value |
| Molecular Formula | C15H11NO2S |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct (Positive Mode) | [M+H]+ |
| Theoretical m/z | 270.0583 |
| Adduct (Negative Mode) | [M-H]- |
| Theoretical m/z | 268.0438 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is used to gain structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For 6-Benzothiazoleacetic acid, 2-phenyl-, the protonated molecule ([M+H]+) or deprotonated molecule ([M-H]-) would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragments analyzed in the second mass analyzer.
Predicted fragmentation pathways for the [M+H]+ ion would include the loss of water (-18 Da) and carbon monoxide (-28 Da) from the carboxylic acid group, as well as cleavage of the acetic acid side chain. Fragmentation of the 2-phenylbenzothiazole (B1203474) core would also be expected. For the [M-H]- ion, a characteristic fragmentation would be the loss of carbon dioxide (-44 Da).
Table 3: Predicted MS/MS Fragmentation of 6-Benzothiazoleacetic acid, 2-phenyl- ([M+H]+ at m/z 270.0583)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 270.0583 | 252.0478 | H2O | Ion resulting from loss of water |
| 270.0583 | 224.0534 | H2O + CO | Ion resulting from loss of water and carbon monoxide |
| 270.0583 | 212.0583 | CH2COOH | 2-phenylbenzothiazole cation |
Quantitative Mass Spectrometry in Biological Matrices (research settings)
In research settings, the quantification of 6-Benzothiazoleacetic acid, 2-phenyl- in biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. mdpi.comnih.govnih.gov
Method development for LC-MS/MS analysis involves several key steps. First, the compound is ionized, typically using electrospray ionization (ESI), which can be operated in either positive or negative ion mode. mdpi.commac-mod.com For 6-Benzothiazoleacetic acid, 2-phenyl-, the carboxylic acid moiety makes it amenable to negative ion mode ESI, forming the [M-H]⁻ ion. The benzothiazole (B30560) nitrogen can also be protonated, allowing for detection in positive ion mode [M+H]⁺. mdpi.com
Following ionization, the precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), ensures high specificity. mac-mod.com The selection of precursor-to-product ion transitions is crucial for sensitivity and to minimize interference from the biological matrix.
Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. For benzothiazole derivatives, SPE cartridges with mixed-mode functionalities (e.g., combining reversed-phase and ion-exchange) can provide clean extracts and high recovery. nih.gov
A typical research application would involve establishing a calibration curve using a series of standards of known concentrations in the same biological matrix to account for matrix effects. nih.gov An internal standard, a structurally similar molecule, is often added to all samples and standards to correct for variations in extraction efficiency and instrument response.
Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) [M-H]⁻ | m/z 268.0 |
| Product Ion (Q3) | m/z 224.0 (corresponding to loss of CO₂) |
| Collision Energy | Optimized for maximum product ion intensity |
| Extraction Method | Solid-Phase Extraction (SPE) |
| Chromatographic Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments can provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure of 6-Benzothiazoleacetic acid, 2-phenyl-. mdpi.comresearchgate.net
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For 6-Benzothiazoleacetic acid, 2-phenyl-, distinct signals are expected for the aromatic protons on the benzothiazole and phenyl rings, as well as a singlet for the methylene (B1212753) (CH₂) protons of the acetic acid side chain. The carboxylic acid proton may appear as a broad singlet at a downfield chemical shift. rsc.orgmdpi.com
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the quaternary carbons of the benzothiazole ring system, the carbons of the phenyl ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid, which typically resonates at a low field (around 170-180 ppm). mdpi.comrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho) | ~8.1 | ~127.6 |
| Phenyl-H (meta) | ~7.5 | ~129.0 |
| Phenyl-H (para) | ~7.5 | ~131.0 |
| Benzothiazole-H4 | ~8.1 | ~126.3 |
| Benzothiazole-H5 | ~7.4 | ~125.2 |
| Benzothiazole-H7 | ~7.9 | ~123.2 |
| -CH₂- | ~3.8 | ~40.0 |
| -COOH | ~12.5 (broad) | ~172.0 |
| C2 (Benzothiazole) | - | ~168.0 |
| C3a (Benzothiazole) | - | ~154.1 |
| C6 (Benzothiazole) | - | ~135.0 |
| C7a (Benzothiazole) | - | ~133.6 |
| Phenyl-C1' | - | ~130.9 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. youtube.comyoutube.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between adjacent aromatic protons on both the benzothiazole and phenyl rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This allows for the unambiguous assignment of protonated carbons. For example, the methylene proton signal will correlate with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two to three bonds). youtube.comsdsu.edu HMBC is crucial for connecting different fragments of the molecule. For instance, correlations would be expected from the methylene protons to the C6 carbon of the benzothiazole ring and to the carbonyl carbon, confirming the attachment of the acetic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional conformation in solution. Correlations might be observed between the ortho-protons of the phenyl ring and the H7 proton of the benzothiazole ring, indicating their spatial proximity.
If 6-Benzothiazoleacetic acid, 2-phenyl- exists in a stable crystalline form, solid-state NMR (ssNMR) can provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors like crystal packing and polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can distinguish between different polymorphic forms, which may have distinct physical properties.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.govnih.gov These two techniques are often complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. avantes.com
For 6-Benzothiazoleacetic acid, 2-phenyl-, key vibrational bands would include:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. thescipub.com
A strong C=O stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹. mdpi.comthescipub.com
C=N and C=C stretching vibrations from the aromatic benzothiazole and phenyl rings in the 1450-1650 cm⁻¹ region. researchgate.net
C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the CH₂ group (below 3000 cm⁻¹).
Characteristic C-S stretching vibrations associated with the thiazole (B1198619) ring. thescipub.com
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Aromatic Rings | C=C/C=N stretch | 1450-1650 |
| Aromatic Rings | C-H stretch | 3000-3100 |
| Methylene | C-H stretch | 2850-2960 |
| Thiazole Ring | C-S stretch | 600-800 |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (if single crystals available)
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. nih.govnih.gov If a suitable single crystal of 6-Benzothiazoleacetic acid, 2-phenyl- can be grown, this technique can precisely map the spatial arrangement of every atom.
The analysis would reveal the planarity of the benzothiazole ring system and the dihedral angle between the benzothiazole and the 2-phenyl substituent. mdpi.comnih.gov This angle is an important conformational parameter in 2-phenylbenzothiazole derivatives. mdpi.com Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. In this case, strong hydrogen bonds involving the carboxylic acid groups are expected, potentially forming dimers or extended networks in the crystal lattice. nih.govnih.gov
Emerging Research Directions and Future Perspectives
Exploration of Novel Biological Targets for Benzothiazoleacetic Acid Derivatives
The benzothiazole (B30560) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. mdpi.comnih.gov Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. jchemrev.commdpi.com While initial research has identified several key targets, the ongoing exploration for novel biological interactions is a major frontier.
Future research is moving beyond well-established targets like receptor tyrosine kinases to investigate novel pathways. Areas of active investigation include:
Hypoxia-Inducible Pathways: In oncology, there is a growing interest in developing agents that target hypoxic tumors. nih.gov Benzothiazole derivatives are being investigated for their potential to inhibit proteins that are overexpressed in hypoxic cancer cells, such as certain carbonic anhydrase isoforms (e.g., CA IX/XII) and various kinases involved in angiogenesis and cell survival. nih.govnih.gov
Neuroinflammation and Neurodegeneration: The role of neuroinflammation in diseases like Alzheimer's is a critical area of study. nih.gov Benzothiazole derivatives are being explored as multi-target-directed ligands, simultaneously modulating enzymes like cholinesterases and monoamine oxidases, which are implicated in the progression of neurodegenerative disorders. nih.gov
Bacterial Enzyme Inhibition: With rising antimicrobial resistance, there is a pressing need for new antibacterial agents. nih.gov Research on benzothiazole derivatives is focused on identifying and inhibiting novel bacterial enzymes essential for processes like cell wall synthesis, DNA replication, and key metabolic pathways. nih.govresearchgate.net Targets such as DNA gyrase, dihydropteroate (B1496061) synthase, and dihydrofolate reductase have been identified as susceptible to inhibition by benzothiazole compounds. nih.gov
The structural versatility of the 2-phenyl-6-benzothiazoleacetic acid framework allows for systematic modifications to optimize binding affinity and selectivity for these novel targets, opening new avenues for therapeutic intervention. researchgate.net
Table 1: Investigational Biological Targets for Benzothiazole Derivatives
| Therapeutic Area | Potential Novel Targets | Rationale |
| Oncology | Carbonic Anhydrase IX/XII, HIF-1α Pathway Proteins | Targeting tumor hypoxia and angiogenesis. nih.gov |
| Neurology | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3β) | Multi-target approach for complex neurodegenerative diseases. nih.gov |
| Infectious Diseases | Dihydropteroate Synthase, Peptide Deformylase, DNA Gyrase | Inhibition of essential and novel bacterial metabolic and replicative pathways. nih.govnih.gov |
| Inflammation | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Dual inhibition to achieve broader anti-inflammatory effects. |
Integration of Multi-Omics Data for Mechanistic Insights
Understanding the precise mechanism of action is crucial for the development of targeted therapies. Traditional approaches often focus on a single target or pathway. However, the future of mechanistic studies lies in the integration of multi-omics data, including genomics, proteomics, and metabolomics. nih.gov This systems biology approach can provide a holistic view of the cellular response to a benzothiazole derivative. nih.gov
While specific multi-omics studies on 2-phenyl-6-benzothiazoleacetic acid are still emerging, this strategy is being increasingly applied in drug discovery to:
Identify Off-Target Effects: Proteomics can help identify unintended protein interactions, providing insights into potential side effects early in the development process. asbmb.org
Uncover Resistance Mechanisms: By comparing the proteomic and metabolomic profiles of sensitive and resistant cancer cell lines, researchers can identify pathways that contribute to drug resistance.
Validate Target Engagement: Techniques like thermal proteome profiling can confirm that a compound is binding to its intended target within the complex cellular environment.
Discover Biomarkers: Metabolomics can identify downstream metabolic changes that occur after treatment, which may serve as biomarkers for drug efficacy. nih.gov
The integration of these large datasets requires sophisticated computational algorithms and offers the potential to uncover complex biological interactions and provide profound mechanistic insights that are not achievable through single-data-type analysis. jci.orgfrontiersin.org
Application of Advanced Nanomaterials in Compound Delivery Research (non-clinical focus)
Overcoming challenges related to poor solubility and bioavailability is a significant aspect of drug development. Advanced nanomaterials offer a promising solution for the delivery of hydrophobic compounds like many benzothiazoleacetic acid derivatives. The focus of this research is currently in the non-clinical, preclinical stage.
Several types of nanomaterials are being explored for this purpose:
Polymeric Nanoparticles: Biodegradable polymers can encapsulate the active compound, protecting it from degradation and allowing for controlled release.
Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be modified with ligands for targeted delivery.
Carbon Nanotubes and Graphene: These materials have a high surface area, allowing for significant drug loading. Their surfaces can be functionalized to improve solubility and targeting.
The primary goals of using nanomaterials in this context are to improve the pharmacokinetic profile of the compound and to enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.
Table 2: Nanomaterial Platforms for Compound Delivery (Non-Clinical)
| Nanomaterial Type | Core Composition | Potential Advantages for Benzothiazole Delivery |
| Polymeric Micelles | Amphiphilic block copolymers | High stability, solubilization of hydrophobic compounds. |
| Liposomes | Phospholipid bilayers | Biocompatible, can carry various drug types, surface is modifiable for targeting. |
| Dendrimers | Highly branched polymers | Well-defined structure, high drug loading capacity. |
| Inorganic Nanoparticles | Gold, silica, iron oxide | Unique physical properties for imaging and therapy (theranostics). |
Development of Prodrug Strategies and Bioconjugation Approaches
To enhance the therapeutic index of potent benzothiazole derivatives, researchers are increasingly turning to prodrug and bioconjugation strategies. These approaches aim to improve drug delivery, reduce off-target toxicity, and overcome pharmacokinetic barriers.
Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug in the body. researchgate.net This strategy can be used to:
Increase Bioavailability: By masking polar functional groups, a prodrug can become more lipophilic and be more readily absorbed.
Improve Chemical Stability: A prodrug can protect the active compound from degradation in the gastrointestinal tract or bloodstream.
Achieve Targeted Release: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. researchgate.net
Bioconjugation involves covalently linking the benzothiazole derivative to another molecule, such as a peptide, antibody, or polymer. nih.gov This creates a hybrid molecule with new properties. For example, conjugating a cytotoxic benzothiazole to an antibody that targets a tumor-specific antigen can create an antibody-drug conjugate (ADC) that delivers the therapeutic agent directly to cancer cells. Synthesis of benzothiazole-pyrrole conjugates has been shown to be effective in controlling cell proliferation in breast cancer cell lines. nih.gov
These strategies represent a sophisticated approach to drug design, moving beyond the intrinsic activity of the molecule to optimize its performance within a biological system. ijper.org
Interdisciplinary Collaborations in Advancing Benzothiazole Chemistry and Biology
The complexity of modern drug discovery necessitates a highly collaborative, interdisciplinary approach. Advancing the field of benzothiazole research requires the combined expertise of scientists from multiple disciplines:
Medicinal and Synthetic Chemists: To design and synthesize novel derivatives with improved potency and selectivity. mdpi.com
Computational Chemists: To perform molecular modeling and in silico screening to predict the activity of new compounds and understand their interactions with biological targets.
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of new derivatives.
Toxicologists: To assess the safety profile of lead compounds.
Material Scientists and Pharmaceutical Scientists: To develop advanced drug delivery systems and formulations.
Such collaborations are essential to bridge the gap between basic chemical synthesis and clinical application, accelerating the translation of promising laboratory findings into effective therapeutic agents. The multifaceted nature of benzothiazole research, from targeting complex diseases to ensuring environmental sustainability, underscores the critical role of interdisciplinary teamwork. jchemrev.comnih.gov
Q & A
Q. What are the primary synthetic routes for 6-benzothiazoleacetic acid, 2-phenyl- derivatives, and how do reaction conditions influence yield?
The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, ethyl-2-benzothiazolyl acetate can be synthesized via reactions of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under reflux conditions . Cyanomethylene benzothiazole intermediates may also be converted into the target compound. Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios. For instance, using ethanol-water mixtures with NaOH (1.5 mol/L) during hydrolysis improves crystallinity and purity .
Q. Which analytical techniques are most reliable for characterizing 6-benzothiazoleacetic acid derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying acetohydrazide derivatives formed via hydrazine hydrate reactions . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (e.g., CCDC 1850211/1850212) provides definitive confirmation of molecular geometry .
Q. How do solvent systems and pH affect the solubility and stability of 6-benzothiazoleacetic acid derivatives?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility for biological assays, while aqueous stability depends on pH. Acidic conditions (pH < 4) may protonate the benzothiazole nitrogen, reducing reactivity. NIST data for analogous compounds (e.g., benzeneacetic acid derivatives) suggest stability in neutral buffers but hydrolysis under strong alkaline conditions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 6-benzothiazoleacetic acid derivatives?
Factorial design minimizes experimental runs while maximizing data output. For example, a 2³ factorial design could evaluate temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hours). Statistical tools like ANOVA identify significant factors (e.g., temperature dominates yield variance). This approach is validated in benzothiazole synthesis, where interactions between solvent polarity and catalyst type significantly impact regioselectivity .
Q. What mechanistic insights explain the biological activity of 6-benzothiazoleacetic acid derivatives?
Derivatives with electron-withdrawing substituents (e.g., nitro or carbonyl groups) exhibit enhanced bioactivity due to increased electrophilicity at the benzothiazole core. Computational docking studies suggest that these compounds inhibit enzymes like cyclooxygenase-2 (COX-2) by forming hydrogen bonds with active-site residues (e.g., Arg120 and Tyr355) . Fluorescence assays further reveal correlations between substituent polarity and membrane permeability .
Q. How can computational modeling predict the reactivity of 6-benzothiazoleacetic acid derivatives?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. For example, electron-deficient benzothiazole rings favor nucleophilic substitution at the 2-position. Molecular dynamics simulations in silico solvents (e.g., water, ethanol) model solvation effects on reaction kinetics .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Contradictions in NMR or mass spectrometry data often arise from tautomerism or rotational isomerism. Hybrid techniques like LC-MS/MS with collision-induced dissociation (CID) differentiate isobaric species. For ambiguous cases, isotopic labeling (e.g., ¹⁵N) or variable-temperature NMR experiments clarify dynamic equilibria .
Q. How can derivatization strategies expand the functional diversity of 6-benzothiazoleacetic acid?
Acetohydrazide intermediates (from hydrazine hydrate reactions) serve as versatile precursors. Condensation with aromatic aldehydes yields Schiff bases, while cyclization with 1,2,4-triazole forms fused heterocycles. Microwave-assisted synthesis reduces reaction times for such derivatizations (e.g., 30 minutes vs. 8 hours under conventional heating) .
Q. What validation protocols ensure reproducibility in biological assays for these compounds?
Dose-response curves (IC₅₀ determinations) require triplicate runs with positive controls (e.g., cisplatin for cytotoxicity assays). Stability tests in assay media (e.g., DMEM with 10% FBS) over 24 hours confirm compound integrity. Parallel artificial membrane permeability assays (PAMPA) validate bioavailability predictions .
Q. How do scaling challenges differ between lab-scale and pilot-scale synthesis?
Lab-scale reflux setups often fail to translate to larger batches due to heat transfer inefficiencies. Pilot-scale reactors with jacketed heating and continuous stirring improve yield consistency. Membrane separation technologies (e.g., nanofiltration) are critical for purifying heat-sensitive derivatives during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
